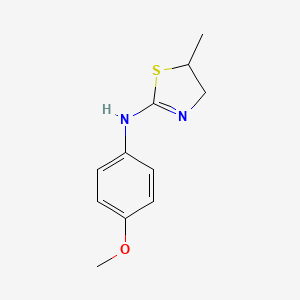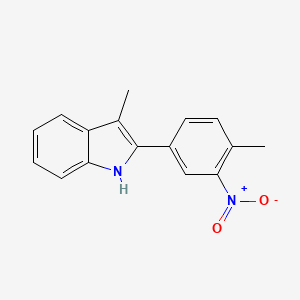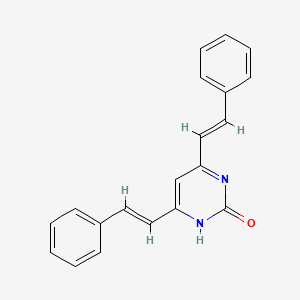
N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
描述
N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MTAA belongs to the class of thiazole derivatives, which have been studied for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. In
作用机制
The exact mechanism of action of N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the activation of the Nrf2 pathway, and the reduction of pro-inflammatory cytokine production. These effects suggest that N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine may have potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related conditions.
实验室实验的优点和局限性
One advantage of using N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has exhibited low toxicity in various in vitro and in vivo studies, suggesting its potential safety for use in humans. However, one limitation of using N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, including the investigation of its potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine and to optimize its pharmacokinetic properties. Moreover, the development of novel derivatives of N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
合成方法
N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with methyl iodide. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR spectroscopy.
科学研究应用
N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory agent, antioxidant, and antimicrobial agent. Studies have shown that N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, suggesting its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have antioxidant properties, which may help protect against oxidative stress-induced damage. Furthermore, N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8-7-12-11(15-8)13-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRSEPBFXYHLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346647 | |
| Record name | 4-Methoxy-N-[(2E)-5-methyl-1,3-thiazolidin-2-ylidene]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75220-49-4 | |
| Record name | 4,5-Dihydro-N-(4-methoxyphenyl)-5-methyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75220-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-N-[(2E)-5-methyl-1,3-thiazolidin-2-ylidene]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine](/img/structure/B5381036.png)
![3,5-difluoro-4-methoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5381045.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5381052.png)

![3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381061.png)
![2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide](/img/structure/B5381072.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5381074.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B5381079.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5381093.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5381101.png)
![N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5381116.png)